molecular formula C22H28FN3O3 B2434961 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1005307-82-3

2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2434961
CAS No.: 1005307-82-3
M. Wt: 401.482
InChI Key: ZHHKCWIYQLZCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H28FN3O3 and its molecular weight is 401.482. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodology and Chemical Properties

One study details the synthesis of benzyl-2,4-diacetamido-2, 4,6-tri-deoxy-α(β)-D-galactopyranoside, a compound synthesized from l,6-anhydro-2,3-O-(4-methoxybenzylidene)-β-D-mannopyranose. The synthetic route involves substitution reactions, regioselective oxidative ring opening, and acetylation, highlighting complex synthetic strategies that could be relevant for synthesizing or modifying the query compound (Hermans et al., 1987).

Biological and Pharmacological Applications

Another study reports on p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for synthesizing N-alkylacetamides and protected amines, which are crucial in developing pharmaceutical products. This study underscores the utility of specific functional groups in synthesizing complex molecules that could have broad applications in drug development (Sakai et al., 2022).

Potential for Imaging and Diagnostic Applications

Research on positron-emitter labeled ligands for peripheral benzodiazepine receptors illustrates the application of complex acetamide derivatives in developing diagnostic tools. Compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide highlight the potential of structurally similar compounds for use in brain imaging and studying neurological disorders (Zhang et al., 2003).

Potential Anticancer Applications

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Such studies reveal the potential of N-benzyl acetamide derivatives in targeted cancer therapies, suggesting that compounds with similar structural motifs could serve as leads for developing new anticancer drugs (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3/c1-29-21-15-26(16-22(28)24-13-17-6-8-18(23)9-7-17)19(12-20(21)27)14-25-10-4-2-3-5-11-25/h6-9,12,15H,2-5,10-11,13-14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHKCWIYQLZCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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